Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. It exhibits in vitro activity against class I HDAC isoforms and human myelodysplastic syndrome cell lines. Additionally, it has shown promising antitumor activity in vivo. []
Relevance: While this compound shares the benzamide core with N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide, it differs significantly in its substituents. It lacks the sulfonylurea group, a key pharmacophore for many HDAC inhibitors, present in numerous other related compounds. The presence of a pyridazinone scaffold and a dimethylamino group distinguishes its structure and potentially contributes to its distinct biological activities.
Compound Description: This compound has known solid-state forms and an associated preparation method. The provided abstract focuses on the solid-state characteristics and preparation without specifying its biological activity. []
Compound Description: This compound is a broad-spectrum matrix metalloproteinase (MMP) inhibitor, exhibiting high potency against MMP-2, MMP-8, MMP-9, and MMP-13. It served as a lead structure for developing novel fluorinated MMP inhibitors for PET imaging. []
Compound Description: This compound is another broad-spectrum MMP inhibitor, serving as a basis for designing new fluorinated derivatives for PET imaging of activated MMPs. []
Relevance: This compound is analogous to CGS 25966, sharing the (4-methoxyphenyl)sulfonyl and hydroxamic acid moieties. Both differ from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide by possessing a hydroxamic acid group instead of a benzamide group. The replacement of the benzyl group in CGS 25966 with a 3-picolyl group in CGS 27023A highlights structural modifications aimed at influencing MMP selectivity.
Relevance: This compound, with its pyrano[4,3-b]pyran core, is structurally dissimilar to N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. Although both share a methoxyphenyl group, their core structures and functional groups differ considerably, suggesting unrelated biological activities.
Compound Description: This compound was synthesized using 4-hydroxy-6-methylpyran-2-one and ethyl 4′-methoxy-2-cyanocinnamate. Its structure, including the planar pyranone ring and flattened boat conformation of the fused pyran ring, has been elucidated. []
Relevance: Like the previous compound, this pyrano[3,2-c]pyran derivative is structurally distinct from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The shared methoxyphenyl group doesn't signify a close structural relationship due to the significant differences in their core structures and the absence of shared pharmacophoric features.
Compound Description: This compound is a novel naphthol derivative synthesized using a multi-step process involving β-naphthol, benzaldehyde, and ethylenediamine. []
5-Chloro-2-methoxy-N-(2-(4-methoxy-3-ethylaminothiocarbonylaminosulfonylphenyl)ethyl)benzamide sodium salt
Compound Description: This entry refers to a specific crystalline form of the 5-chloro-2-methoxy-N-(2-(4-methoxy-3-ethylaminothiocarbonylaminosulfonylphenyl)ethyl)benzamide sodium salt, focusing on its preparation methods and potential applications. []
Relevance: This compound, although sharing the benzamide core with N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide, presents a distinct structure. The presence of a chlorine atom, an ethylaminothiocarbonylaminosulfonyl group, and the sodium salt form differentiates it significantly. The complex substitution pattern on the benzamide moiety suggests a different pharmacological target and activity compared to the target compound.
Compound Description: This entry refers to a class of compounds, alkyl 4-aryl-6-amino-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxylates, synthesized from dithiomalondianilide and alkyl 3-aryl-2-cyanoacrylates. Some compounds in this class showed moderate growth-stimulating effects on sunflower seedlings and acted as strong herbicide safeners. []
Relevance: These compounds, with their dithiolo[3,4-b]pyridine core, bear little structural resemblance to N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The absence of a benzamide moiety and the presence of a complex heterocyclic core with diverse substituents point towards different biological targets and activities.
4-Amino-N-(2-ethylphenyl)benzamide
Compound Description: This compound is an ameltolide analog designed and synthesized as a potential anticonvulsant. It demonstrated superior efficacy to phenytoin in the maximal electroshock seizure test but was inactive in other seizure models. []
4-Amino-N-(2,6-diethylphenyl)benzamide
Compound Description: This compound, another ameltolide analog, was synthesized and evaluated for its anticonvulsant activity. Similar to 4-Amino-N-(2-ethylphenyl)benzamide, it displayed efficacy in the maximal electroshock seizure test but not in other seizure models. []
Relevance: Like the previous compound, this ameltolide analog shares the benzamide core with N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The substitution on the benzamide nitrogen with a 2,6-diethylphenyl group, in contrast to the cyclohexylthioethyl and sulfonyl groups in the target compound, indicates a distinct structure-activity relationship.
Compound Description: This entry refers to a specific crystalline form of the compound 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl-(1-methylethyl)amino]sulfonyl]benzamide. The focus is on its development as a potential plant protection agent. []
Relevance: While this compound shares the benzamide core and a sulfonyl group with N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide, its overall structure differs considerably. The presence of a chlorine and fluorine atom, a pyrimidinyl group, and a complex [methyl-(1-methylethyl)amino]sulfonyl moiety distinguishes its structure. These structural differences suggest a distinct mode of action and biological activity.
Compound Description: This entry focuses on the hydrates of 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide and their potential application in plant protection formulations. []
Relevance: Similar to the previous compound, this entry highlights the hydrate form of the same benzamide derivative. The relevance to N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide is limited due to the significant differences in their structures, particularly the substituents on the benzamide and the presence of a pyrimidinyl group.
Compound Description: This compound is part of a series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamides synthesized and analyzed for their structural properties. []
Relevance: This compound, with its indole core, differs significantly from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. Although both compounds contain a sulfonamide group, their overall structures and substituents are distinct. The presence of an indole ring and a p-methylphenyl group instead of a benzamide moiety and a cyclohexylthioethyl group indicates different chemical classes.
Compound Description: This compound is another member of the p-substituted N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide series studied for their structural properties. []
Relevance: Similar to the previous compound, this sulfonamide derivative shares a limited structural resemblance to N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of an indole core, a p-methoxyphenyl group, and the absence of a benzamide moiety distinguish its structure.
Compound Description: This compound is a potent biological analog of sulpiride, synthesized and radiolabeled with 125I for use as a radioligand in the radioimmunoassay of sulpiride-related compounds. []
Compound Description: This entry refers to novel hydrates and polymorphs of 4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide, focusing on their preparation methods and potential use as drugs. [, ]
Almorexant
Compound Description: Almorexant is a dual orexin receptor antagonist that has undergone clinical investigation for its efficacy in inducing and maintaining sleep. It interacts with key residues in the binding pockets of both orexin 1 (OX1) and orexin 2 (OX2) receptors. []
Relevance: Almorexant, with its distinct chemical structure, doesn't share obvious structural similarities with N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. This compound is mentioned in the context of mapping the binding pocket of orexin receptors, providing insights into potential structural determinants for receptor selectivity.
SB-674042
Compound Description: SB-674042 is a selective OX1 receptor antagonist that shares several crucial binding residues with almorexant in the OX1 receptor. []
Relevance: Similar to almorexant, SB-674042 does not exhibit direct structural similarities to N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. It's mentioned in the context of understanding the binding interactions and selectivity profiles of orexin receptor antagonists.
Compound Description: EMPA is a selective OX2 receptor antagonist used to investigate the binding pocket characteristics of the OX2 receptor. []
Relevance: While EMPA contains a sulfonyl group, it doesn't share significant structural similarity with N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of two pyridine rings, a methoxy group, and an acetamide moiety differentiates its structure, suggesting a different binding mode and pharmacological profile.
Compound Description: TZB-30878 is a novel therapeutic agent with dual activity as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist. It has shown efficacy in an experimental model of diarrhea-predominant irritable bowel syndrome (IBS). []
Relevance: TZB-30878, with its quinazolinone core, doesn't bear structural resemblance to N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of a quinoline ring, a piperazine ring, and a butyl chain as substituents suggests different pharmacological targets and actions.
Compound Description: This entry refers to a series of 2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazines synthesized and evaluated for their Ca2+ antagonistic activities. []
Relevance: These benzothiazine derivatives, despite containing a methoxyphenyl group, are structurally distinct from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of a benzothiazine ring, a dihydro-4-methyl-3-oxo-2H-1,4-benzothiazine moiety, and the absence of a benzamide group or a sulfonyl group indicate a different class of compounds.
Compound Description: This rhenium(V) oxo complex features a novel thiol-amide-thiourea (TATU) ligand system. The thiourea moiety in the TATU ligand coordinates to the rhenium center in a bidentate fashion. []
Relevance: This rhenium complex, with its metal center and unique ligand system, bears no structural resemblance to N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of a rhenium atom, a thioacetyl group, and a thiourea moiety, along with the absence of a benzamide group, highlights its distinct chemical nature.
Furanone and its Derivatives
Compound Description: A study evaluated furanone and its derivatives for their potential as Eag-1 inhibitors, targeting a potassium channel often overexpressed in cancer cells. The study aimed to identify compounds that could theoretically interact with the 7CN1 protein, a model for Eag-1. []
Relevance: Furanone and its derivatives, with their furanone core, are structurally distinct from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The absence of a benzamide or sulfonyl group and the presence of a furanone ring suggest unrelated biological activities.
Compound Description: This compound, a substituted N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide, was synthesized and evaluated for its cytotoxic effects on various cancer cell lines. It demonstrated potent cytotoxicity in vitro. []
Compound Description: This entry describes a class of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide derivatives synthesized and evaluated for anticancer activity. []
Relevance: These compounds, although potentially containing a benzamide or a benzenesulfonamide moiety, differ significantly from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of a benzo[d]imidazole ring and a dihydropyridine core distinguishes their structure and suggests different pharmacological targets.
2-Amino-4-imino-4,5-dihydrothiazoles
Compound Description: Several 2-amino-4-imino-4,5-dihydrothiazoles were synthesized from N-sulfonyl-α-chloroamidines and thiourea. The reaction yielded various N-substituted derivatives, highlighting the versatility of this synthetic approach. []
Relevance: While these compounds contain a sulfonyl group, they bear little structural resemblance to N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of a thiazole ring, an imine group, and the absence of a benzamide moiety suggest different chemical classes.
Compound Description: This entry describes the synthesis of N-thioacylated ethyl 3-amino-2-butenoates and 2-substituted 1,3-thiazine-6-thiones from ethyl 3-amino-2-butenoate. []
Relevance: These compounds, with their butenoate and thiazine cores, are structurally dissimilar to N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The absence of a benzamide or sulfonyl group and the presence of a thiazine ring or a butenoate moiety indicate different chemical classes and biological properties.
Compound Description: This study reports the synthesis and biological evaluation of N-{3-[(4-methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}benzamides and their derivatives. Some compounds showed bactericidal and fungicidal activities, highlighting their potential as antimicrobial agents. []
Relevance: These benzamide derivatives, although containing a benzamide and a sulfonyl group, are structurally distinct from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of a cyclohexadienone ring and the absence of a thioether group suggest different pharmacological targets.
Compound Description: CYS and BCYS represent short and large π-conjugated compounds, respectively, synthesized to investigate the impact of conjugation length on their photophysical properties and self-assembly behavior. BCYS exhibited aggregation-induced emission (AIE) and formed microfibrous structures, while CYS showed aggregation-caused quenching (ACQ) and formed crystalline particles. []
Relevance: These compounds, with their unique conjugated systems and acetamide moieties, differ significantly from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of a cyanostilbene or bis-cyanostilbene core, ethoxy and methoxy substituents, and the absence of a benzamide or a sulfonyl group suggest distinct chemical properties.
SB-772077-B
Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor that has shown potent pulmonary vasodilator effects in rats, suggesting its potential in treating pulmonary hypertension. []
Relevance: SB-772077-B, with its aminofurazan core, is structurally unrelated to N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The absence of a benzamide or a sulfonyl group and the presence of an imidazo[4,5-c]pyridine moiety linked to an oxadiazole ring indicate different pharmacological targets.
N-(2,2,2-Trichloro-1-((5-aryl-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides and N-(2,2,2-Trichloro-1-((5-(arylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides
Compound Description: This entry refers to two classes of 1,3,4-thiadiazole amidoalkyl derivatives investigated as potential dihydrofolate reductase (DHFR) inhibitors. Molecular docking studies revealed their potential to interact with the active site of DHFR. []
Relevance: These thiadiazole derivatives, although containing a carboxamide group, lack a benzamide moiety and are structurally dissimilar to N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of a thiadiazole ring, a trichloroethyl group, and an arylamine or aryl substituent suggests different pharmacological properties.
Compound Description: VNO is a potential oxidative impurity of venetoclax, a BCL-2 inhibitor. It is formed during the oxidative degradation of venetoclax and can undergo a Meisenheimer rearrangement to form another impurity. []
Relevance: VNO, although containing a sulfonylcarbamoyl group, is structurally distinct from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of multiple rings, including pyrrolo[2,3-b]pyridine, piperazine, tetrahydro-[1,1′-biphenyl], and tetrahydropyran, along with a nitro group, distinguishes its structure.
Compound Description: VHA is another potential oxidative impurity of venetoclax, formed through a Meisenheimer rearrangement of VNO. It shares a close structural similarity with VNO but differs in the position of the hydroxy group. []
Relevance: Similar to VNO, VHA, despite containing a sulfonyl group and a benzamide moiety, differs significantly in its structure from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of multiple complex ring systems and a nitro group suggests different chemical properties and reactivities.
Compound Description: This compound serves as a ligand for preparing metal complexes. Its structure contains two 4-hydroxybenzamide moieties linked by an ethylene diamine bridge. []
Relevance: This compound, with its bis-benzamide structure and a diamine linker, is structurally distinct from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The absence of a sulfonyl group and a thioether moiety, along with the presence of two hydroxybenzamide groups, indicates different chemical properties and potential applications.
Compound Description: This entry refers to a series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides synthesized and studied for their affinity and selectivity towards dopamine D3 receptors. These compounds were designed based on modifications to the D4-selective benzamide PB12. []
Relevance: This class of compounds, while sharing a benzamide core with N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide, exhibits significant structural variations. The key difference lies in the presence of a piperazine ring connected to a butyl chain attached to the benzamide nitrogen. Moreover, these compounds lack a sulfonyl group, a characteristic feature of the target compound.
Compound Description: PB12 is a potent and selective dopamine D4 receptor ligand used as a starting point for developing N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides with enhanced D3 receptor affinity. []
Relevance: PB12, while containing a benzamide moiety, differs significantly from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. It features a 4-(4-chlorophenyl)piperazin-1-yl]ethyl group attached to the benzamide nitrogen and lacks a sulfonyl group. These structural differences suggest a different receptor binding profile.
Compound Description: Compound 19, a potent D3 receptor ligand, was derived from a series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides. Further modifications to this compound focused on replacing the 2,3-dichlorophenyl or the 3-methoxyphenyl rings to optimize D3 receptor affinity and selectivity. []
Relevance: Compound 19, while containing a benzamide moiety like N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide, differs considerably in its overall structure. The presence of a 4-(2,3-dichlorophenyl)piperazin-1-yl]butyl group on the benzamide nitrogen and the absence of a sulfonyl group suggest different pharmacological activities.
Compound Description: Compound 27 is a high-affinity D3 receptor ligand with suitable properties for positron emission tomography (PET) imaging due to its affinity, lipophilicity, and potential for 11C labeling. []
Relevance: Similar to other compounds in this series, Compound 27 shares the benzamide core but differs significantly in its substituents from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of a
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.